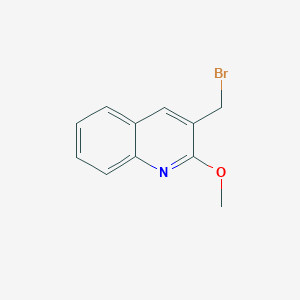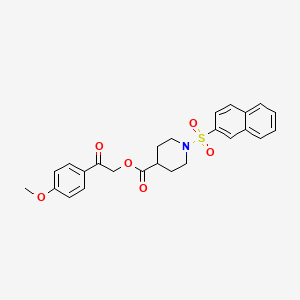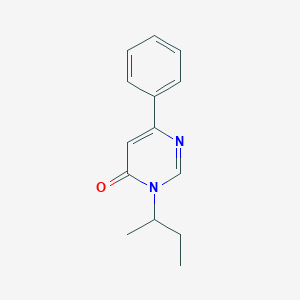
N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O6S and its molecular weight is 526.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has been identified as a promising antifungal agent. Derivatives of this compound, specifically 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have demonstrated broad-spectrum fungicidal activity against various fungi species, including Candida and Aspergillus species. Notably, the introduction of a gem-dimethyl on the morpholin-2-one core significantly improved plasmatic stability while maintaining in vitro antifungal efficacy (Bardiot et al., 2015).
Structural and Fluorescence Properties
The compound's structural aspects have been explored in studies involving amide-containing isoquinoline derivatives. For instance, N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide forms crystalline salts with mineral acids and displays enhanced fluorescence emission at lower wavelengths compared to the parent compound. These properties suggest potential applications in materials science and fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Plant Protection and Stress Response
Another significant application is in agriculture, particularly in protecting crops from environmental stress. Mefluidide, a related compound, has been shown to protect plants like cucumber and corn from chilling injury. This suggests that derivatives of this compound might be useful in enhancing plant resilience to temperature fluctuations (Tseng & Li, 1984).
Pharmaceutical Applications
In the pharmaceutical field, derivatives of this compound have been studied for their analgesic and anti-inflammatory properties. For example, compounds synthesized from paracetamol with modifications involving morpholine showed enhanced analgesic and anti-inflammatory effects compared to acetaminophen alone, suggesting potential for developing new pain relief medications (Ahmadi et al., 2014).
Anticancer Activity
Additionally, certain sulfonamide derivatives of the compound have exhibited cytotoxic activity against cancer cell lines like breast and colon cancer, indicating potential applications in cancer therapy (Ghorab et al., 2015).
Immunomodulating Effects
Research has also uncovered immunomodulating effects. For instance, a synthetic compound related to this compound showed potential in modifying lymphoid cell reactivity, enhancing the immune response to tumors, and could be valuable in cancer immunotherapy (Wang et al., 2004).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6S/c1-17-12-30(13-18(2)36-17)26(33)15-29-14-24(22-6-4-5-7-23(22)29)37(34,35)16-25(32)28-21-10-8-20(9-11-21)27-19(3)31/h4-11,14,17-18H,12-13,15-16H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKFJSBKHLZRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)

![2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2726537.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)



![3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2726543.png)


